![molecular formula C16H17ClN4O2S B2927034 N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide CAS No. 899742-10-0](/img/structure/B2927034.png)
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide
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Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Applications
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide, a compound belonging to the class of pyrazole derivatives, has been synthesized and evaluated for various pharmacological activities. Pyrazole derivatives are known for their diverse biological and pharmacological properties. For instance, Katariya et al. (2021) reported on the synthesis of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, which showed significant anticancer activity against a cancer cell line panel at the National Cancer Institute (NCI, USA) and demonstrated in vitro antibacterial and antifungal activities (Katariya, D. R. Vennapu, & S. Shah, 2021).
Antimicrobial and Anticancer Activity
In addition to anticancer potential, pyrazole derivatives have shown promising antimicrobial properties. Behalo (2010) synthesized a new series of 3-(phenoxathiin-2-yl)-5-aryl-2-pyrazoline derivatives, which demonstrated potent to weak antimicrobial activity (Behalo, 2010).
Anticonvulsant and Neuroprotective Properties
Another area of interest is the anticonvulsant activity of pyrazole derivatives. Ahsan et al. (2013) reported on the synthesis and evaluation of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues, some of which showed significant activity in a minimal clonic seizure model (Ahsan, H. Khalilullah, J. Stables, & Jeyabalan Govindasamy, 2013). Furthermore, these compounds also exhibited neuroprotective activities, highlighting their potential in neurological research and therapy.
Environmental Protection
The antioxidant properties of pyrazole derivatives, particularly in response to environmental stressors, have been studied. Soliman et al. (2019) investigated the antioxidant properties of a novel pyrazolecarboxamide derivative in African catfish exposed to lead nitrate, showing its potential to minimize the effects of lead toxicity due to its potent antioxidant activity (Soliman, M. Hamed, J. Lee, & A. Sayed, 2019).
Mechanism of Action
Target of Action
Similar compounds such as pyrazoline derivatives have been shown to have an affinity for binding to cholinesterase (ache and bche) active sites . This suggests that these compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders .
Mode of Action
It’s suggested that the most probable molecular mechanism of action for similar active compounds relies on interaction with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .
Result of Action
Based on the potential interaction with cholinesterase, it can be inferred that the compound may have neuroprotective effects, particularly in the context of neurological disorders linked to acetylcholinesterase activity .
properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-2-6-18-15(22)16(23)19-14-12-8-24-9-13(12)20-21(14)11-5-3-4-10(17)7-11/h3-5,7H,2,6,8-9H2,1H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDKPGDYDKLAOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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